molecular formula C15H18N2 B1408337 [(5-Phenylpyridin-3-yl)methyl](propyl)amine CAS No. 1776576-25-0

[(5-Phenylpyridin-3-yl)methyl](propyl)amine

Cat. No. B1408337
CAS RN: 1776576-25-0
M. Wt: 226.32 g/mol
InChI Key: SMGGYXSXWQBFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Phenylpyridin-3-yl)methyl](propyl)amine, also known as 5-PPM, is a synthetic amine that is widely used in scientific research. It is a versatile compound that has been used in a variety of studies, from drug discovery to biochemistry and physiology.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Heterocyclic N-acetoxyarylamines and DNA Reactivity : Research by Lutgerink et al. (1989) involved the synthesis of 2-acetoxyamino-5-phenylpyridine, a derivative related to (5-Phenylpyridin-3-yl)methyl](propyl)amine, to study its reactivity with DNA. These compounds are believed to be ultimate carcinogens of certain heterocyclic aromatic amines and are important in studying DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).

  • Copper(II) Complexes and H2O2-Reactivity : Kunishita et al. (2008) studied the structure and reactivity of copper(II) complexes supported by ligands similar to (5-Phenylpyridin-3-yl)methyl](propyl)amine. This research provides insights into the effects of aromatic substituents on coordination chemistry and reactivity towards hydrogen peroxide (Kunishita et al., 2008).

Catalysis and Chemical Transformations

  • Palladium(II)-Catalyzed Arylation : Chu et al. (2014) described the use of 4-methyl-N-phenylpyridin-2-amines, related to the compound , in palladium(II)-catalyzed C–H activation for direct ortho arylation. This method has implications in creating synthetic applications for ortho-arylated products (Chu et al., 2014).

Synthesis and Characterization of Novel Compounds

  • Synthesis of Novel Acridine Derivatives : Kothamunireddy and Galla (2021) synthesized N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, which have structural similarities to the compound . These compounds were studied for anti-inflammatory and analgesic activities, demonstrating the potential of similar structures in medicinal chemistry (Kothamunireddy & Galla, 2021).

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : Rodrigues et al. (2009) analyzed the crystal structure of compounds similar to (5-Phenylpyridin-3-yl)methylamine, which helps in understanding the molecular geometry and electronic structure of such compounds (Rodrigues et al., 2009).

Antimicrobial and Cytotoxic Activities

  • Antimicrobial and Cytotoxicity Studies : Behbehani et al. (2011) utilized 2-arylhydrazononitriles, similar in structure to (5-Phenylpyridin-3-yl)methyl](propyl)amine, in the synthesis of heterocyclic substances with promising antimicrobial activities against various microorganisms (Behbehani et al., 2011).

Corrosion Inhibition

  • Inhibitory Action in Corrosion : Chetouani et al. (2005) researched the inhibitory effect of compounds structurally related to (5-Phenylpyridin-3-yl)methyl](propyl)amine on the corrosion of pure iron in acidic media. This study highlights the potential application of such compounds in industrial corrosion prevention (Chetouani et al., 2005).

This information demonstrates the diverse applications of “(5-Phenylpyridin-3-yl)methylamine” and its derivatives in scientific research, ranging from DNA reactivity studies to potential use in corrosion inhibition.

properties

IUPAC Name

N-[(5-phenylpyridin-3-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-8-16-10-13-9-15(12-17-11-13)14-6-4-3-5-7-14/h3-7,9,11-12,16H,2,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGGYXSXWQBFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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